

Cryo-EM structure of ADL5859 bound to deltaopioid receptor

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive analysis of the cryo-EM structure of the delta-opioid receptor (δ OR) in complex with the selective agonist **ADL5859** and the G protein, G_i, reveals the molecular basis of its G protein signaling bias. This technical report details the quantitative pharmacological data, in-depth experimental methodologies, and visualizes the key signaling pathways and workflows involved in this pivotal structural study. The findings provide a blueprint for the structure-based design of next-generation analgesics with improved side-effect profiles.

Quantitative Pharmacological Data

The pharmacological properties of **ADL5859** and reference compounds at the human deltaopioid receptor were characterized through various in vitro functional assays. The data, summarized below, highlight the G protein signaling bias of **ADL5859**.

Table 1: Pharmacological Parameters of ADL5859 and Reference Ligands at the δ -Opioid Receptor.[1]



Ligand	Assay	pEC ₅₀ (mean ± SEM)	E _{max} (% of Leu- enkephalin, mean ± SEM)
ADL5859	$G\alpha_{i1}\text{-}G\gamma_{9}$ Dissociation	8.53 ± 0.04	98.7 ± 2.5
β-arrestin2 Recruitment	6.78 ± 0.06	45.3 ± 3.1	
GRK2 Recruitment	6.91 ± 0.05	51.2 ± 2.8	_
Receptor Internalization	6.55 ± 0.07	39.8 ± 3.5	_
SNC80	Gα _i 1-Gy ₉ Dissociation	8.89 ± 0.03	102.1 ± 2.1
β-arrestin2 Recruitment	8.21 ± 0.04	95.6 ± 4.2	
GRK2 Recruitment	8.35 ± 0.05	97.3 ± 3.9	-
Receptor Internalization	8.02 ± 0.06	92.1 ± 4.5	_
Leu-enkephalin	$G\alpha_{i1}$ - Gy_9 Dissociation	8.25 ± 0.05	100.0 ± 3.0
β-arrestin2 Recruitment	7.95 ± 0.06	100.0 ± 4.8	
GRK2 Recruitment	8.05 ± 0.04	100.0 ± 4.1	_
Receptor Internalization	7.81 ± 0.07	100.0 ± 5.0	

Table 2: Signaling Bias of ADL5859 at the δ -Opioid

Receptor.[1]

Ligand	Bias Factor (vs. SNC80)	Bias Factor (vs. Leu- enkephalin)
ADL5859	15.8	10.5



Bias factor was calculated using the operational model, quantifying the preference for the G protein pathway over the β -arrestin2 recruitment pathway relative to the reference agonist.

Table 3: Cryo-EM Data Collection and Processing

Statistics.

Parameter	Value	
Data Collection		
Microscope	Titan Krios G3i	
Detector	Gatan K3	
Voltage	300 kV	
Total Electron Dose	50 e ⁻ /Ų	
Magnification	105,000x	
Pixel Size	0.83 Å	
Data Processing		
Initial Particles	2,543,128	
Final Particles	352,671	
Final Map Resolution	3.1 Å	
Model Refinement		
PDB ID	8Y45	
EMDB ID	EMD-38909	
FSC @ 0.143	3.1 Å	

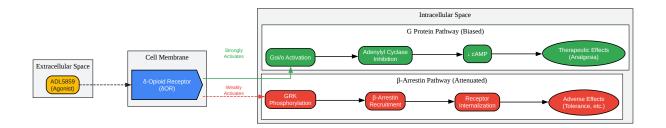
Signaling and Experimental Workflow Diagrams

To elucidate the complex processes described in the study, the following diagrams were generated using Graphviz (DOT language), adhering to the specified design constraints.

δ-Opioid Receptor Signaling Pathways



The δ -opioid receptor, upon agonist binding, can initiate two primary signaling cascades: the canonical G protein pathway, leading to analgesia, and the β -arrestin pathway, which is often associated with receptor desensitization and certain side effects. **ADL5859** demonstrates a bias towards the G protein pathway.



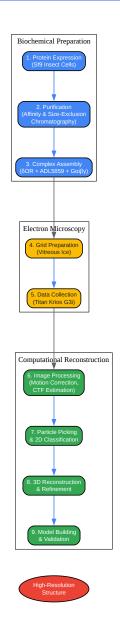
Click to download full resolution via product page

Caption: Signaling pathways of the δ -opioid receptor activated by **ADL5859**.

Cryo-EM Structure Determination Workflow

The process of determining the high-resolution structure of the **ADL5859**-δOR-G_i complex involved several critical steps, from biochemical preparation to computational reconstruction.





Click to download full resolution via product page

Caption: Experimental workflow for the cryo-EM structure determination.

Detailed Experimental Protocols Expression and Purification of the δOR-G_i Complex

δOR Expression: A construct of the human δ-opioid receptor (OPRD1) with an N-terminal Flag tag and a C-terminal 3C protease cleavage site followed by a GFP tag was cloned into a pFastBac vector. Recombinant baculovirus was generated using the Bac-to-Bac system (Invitrogen) and used to infect Spodoptera frugiperda (Sf9) insect cells at a density of 3.0 x 10⁶ cells/mL. Cells were harvested 48 hours post-infection.



- G Protein Expression: Human $G\alpha_{i1}$, $G\beta_1$, and $G\gamma_2$ subunits were co-expressed in Sf9 cells using separate baculoviruses.
- Purification: Cell membranes were solubilized in a buffer containing 20 mM HEPES, 100 mM NaCl, 1% (w/v) Lauryl Maltose Neopentyl Glycol (LMNG), 0.1% (w/v) Cholesteryl Hemisuccinate (CHS), and protease inhibitors. The δOR was purified using anti-Flag M1 affinity chromatography. The tag was cleaved by 3C protease, and the receptor was further purified by size-exclusion chromatography (SEC) on a Superdex 200 Increase column. The purified G protein heterotrimer was prepared similarly.

ADL5859-δOR-G_i Complex Formation

Purified δ OR was incubated with a 10-fold molar excess of **ADL5859**. The purified G_i heterotrimer and the catalytic-null mutant of $G\alpha_{i1}$ (D273N) were added, along with apyrase to hydrolyze GDP. The mixture was incubated for 4 hours at room temperature to allow for stable complex formation. The fully assembled complex was then concentrated and subjected to a final SEC step to ensure homogeneity.

Cryo-EM Grid Preparation and Data Collection

- Grid Preparation: 3 μL of the purified complex at a concentration of 8 mg/mL was applied to a glow-discharged Quantifoil R1.2/1.3 300-mesh gold grid. The grid was blotted for 3.5 seconds and plunge-frozen in liquid ethane using a Vitrobot Mark IV (Thermo Fisher Scientific).
- Data Collection: Data were collected on a Titan Krios G3i electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector. Automated data collection was performed using EPU software. A total of 5,982 movie stacks were collected at a nominal magnification of 105,000x, corresponding to a calibrated pixel size of 0.83 Å. The total electron dose was set to 50 e⁻/Å² fractionated over 32 frames.

Image Processing and 3D Structure Determination

 Preprocessing: Movie frames were aligned and dose-weighted using MotionCor2. The contrast transfer function (CTF) parameters were estimated using CTFFIND4.



- Particle Picking and 2D Classification: An initial set of particles was picked using a templatebased approach in RELION-4.0. Particles were subjected to several rounds of 2D classification to remove ice contaminants and poorly defined particles.
- 3D Reconstruction: An initial 3D model was generated ab initio. The cleaned particle stack
 was then used for 3D auto-refinement, followed by CTF refinement and Bayesian polishing
 to improve map quality. The final reconstruction yielded a map with a global resolution of 3.1
 Å, as determined by the gold-standard Fourier shell correlation (FSC) 0.143 criterion.

Functional Signaling Assays

- Gα_{i1} Dissociation Assay: G protein activation was measured in HEK293T cells using a bioluminescence resonance energy transfer (BRET)-based assay. Cells were co-transfected with plasmids encoding for δOR, Gα_{i1}-Rluc8, Gβ₁, and Gγ₉-GFP₂. Upon agonist stimulation, the dissociation of Gα_{i1} from Gβ₁γ₉ leads to a decrease in the BRET signal.
- β-arrestin2 Recruitment Assay: β-arrestin2 recruitment was quantified using a NanoBiT complementation assay (Promega). HEK293T cells were co-transfected with δOR fused to the LgBiT subunit and β-arrestin2 fused to the SmBiT subunit. Agonist-induced recruitment of β-arrestin2 to the receptor brings the two subunits into proximity, generating a luminescent signal. Data for all assays were normalized to the maximal response of the endogenous ligand Leu-enkephalin.
- To cite this document: BenchChem. [Cryo-EM structure of ADL5859 bound to delta-opioid receptor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665028#cryo-em-structure-of-adl5859-bound-to-delta-opioid-receptor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com